molecular formula C11H19NO3 B1375362 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol CAS No. 161152-76-7

3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol

Cat. No. B1375362
M. Wt: 213.27 g/mol
InChI Key: BTWDGFQQIGGAPU-UHFFFAOYSA-N
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Description

“3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” is a chemical compound with the IUPAC name tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate . It has a molecular weight of 213.28 . The compound is stored in a refrigerator and has a physical form of oil .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been reported over the last 5 years . One synthetic approach to the assembly of 3-azabicyclo[3.1.0]hexane derivatives is based on annulation of a cyclopropane cycle to 3-pyrrolines, more often maleimides . A method employing direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst has been proposed .


Molecular Structure Analysis

The InChI code for “3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” is 1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” has a molecular weight of 213.28 . It is stored in a refrigerator and has a physical form of oil .

Scientific Research Applications

Antitumor Agents

  • Scientific Field: Medical and Biological Research
  • Application Summary: Compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents . These compounds have demonstrated antiproliferative activity in various cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cell lines .
  • Methods of Application: The compounds were tested on the mentioned cell lines, and their effects on cell proliferation were observed . The compounds were also observed for their effects on the distribution of cells across the cell cycle stage, with a focus on the induction of apoptosis .
  • Results: The most effective among the screened compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines . The screened compounds have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

Synthesis of Conformationally Restricted Aza [3.1.0]bicycles

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds . A base-promoted intramolecular addition of alkenes has been used to deliver conformationally restricted highly substituted aza [3.1.0]bicycles .
  • Methods of Application: The reaction was tailor-made for saturated aza [3.1.0] bicycle-containing fused bicyclic compounds that may be applied in the development of concise and divergent total syntheses of bioactive compounds .
  • Results: This method provides a new strategy for the construction of aza [3.1.0]bicycle derivatives, which are common structural components in natural products and bioactive compounds .

Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes

  • Scientific Field: Organic Chemistry
  • Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system is a conformationally constrained bicyclic isostere for the piperidine motif and displays diverse biological activities . It has great potential in the pharmaceutical industry . For example, it’s used in potent μ opioid receptor antagonist for the treatment of pruritus, the ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD), muscarinic receptor antagonist, and T-type calcium channel inhibitor .
  • Methods of Application: The synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes involves complex organic chemistry processes .
  • Results: The synthesized compounds have shown potential in various therapeutic applications .

Synthesis of 3-azabicyclo[3.1.0]hexane derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been presented . This provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
  • Methods of Application: The reaction involves the use of palladium as a catalyst and N-tosylhydrazones .
  • Results: The major diastereoisomers could be easily isolated by chromatography on silica gel .

Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds . A base-promoted intramolecular addition of alkenes has been used to deliver conformationally restricted highly substituted aza [3.1.0]bicycles . This reaction was tailor-made for saturated aza [3.1.0] bicycle-containing fused bicyclic compounds that may be applied in the development of concise and divergent total syntheses of bioactive compounds .
  • Methods of Application: The reaction involves complex organic chemistry processes .
  • Results: This method provides a new strategy for the construction of aza [3.1.0]bicycle derivatives, which are common structural components in natural products and bioactive compounds .

Palladium-Catalyzed Cyclopropanation of Internal Alkenes

  • Scientific Field: Organic Chemistry
  • Application Summary: A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is presented . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
  • Methods of Application: The reaction involves the use of palladium as a catalyst and N-tosylhydrazones .
  • Results: The major diastereoisomers could be easily isolated by chromatography on silica gel .

Safety And Hazards

The safety information for “3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWDGFQQIGGAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol

CAS RN

161152-76-7
Record name 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
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